3,4-Difluorophenyl acetate

Overview

Description

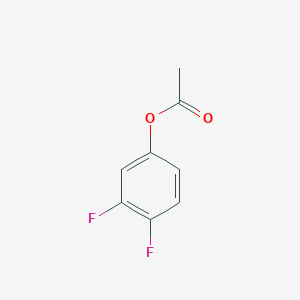

3,4-Difluorophenyl acetate is an organic compound with the molecular formula C8H6F2O2 It is a derivative of phenyl acetate where two hydrogen atoms on the benzene ring are replaced by fluorine atoms at the 3 and 4 positions

Preparation Methods

Synthetic Routes and Reaction Conditions

3,4-Difluorophenyl acetate can be synthesized through several methods. One common approach involves the acetylation of 3,4-difluorophenol using acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction typically proceeds under mild conditions, yielding the desired product with high purity.

Another method involves the use of 3,4-difluorobenzoyl chloride, which reacts with acetic acid in the presence of a base like pyridine. This method also provides a high yield of this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and high throughput. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the yield and purity of the product.

Chemical Reactions Analysis

Hydrolysis Reactions

3,4-Difluorophenyl acetate undergoes hydrolysis under acidic or basic conditions to yield 3,4-difluorophenol and acetic acid (or its conjugate base).

Key Conditions and Reagents

-

Acidic Hydrolysis : Concentrated HCl or H₂SO₄ in aqueous methanol at reflux (60–80°C) .

-

Basic Hydrolysis : NaOH or KOH in ethanol/water mixtures at room temperature .

Example Reaction

Reaction rates are influenced by the electron-withdrawing effects of fluorine substituents, which stabilize the transition state during nucleophilic acyl substitution .

Reduction Reactions

The acetate group can be reduced to a primary alcohol using strong reducing agents.

Key Reagents

-

Lithium Aluminum Hydride (LiAlH₄) : In anhydrous diethyl ether or THF at 0–25°C .

-

Sodium Borohydride (NaBH₄) : Less effective due to the ester’s lower reactivity compared to ketones or aldehydes.

Example Reaction

Yields typically exceed 80% under optimized conditions .

Nucleophilic Substitution at the Ester Group

The acetate group participates in nucleophilic substitutions, enabling the synthesis of amides or thioesters.

Key Reagents and Conditions

-

Ammonia/Amines : In methanol at elevated temperatures (50–70°C) to form acetamides .

-

Thiols : Catalyzed by bases like triethylamine in DMF to produce thioacetates.

Example Reaction

The reaction is favored by polar aprotic solvents and excess nucleophile .

Participation in Cross-Coupling Reactions

The fluorine substituents on the aromatic ring enable Suzuki-Miyaura couplings, though the acetate group typically requires protection.

Key Conditions

-

Protection : Silylation (e.g., TMSCl) or methylation of the phenolic hydroxyl post-hydrolysis .

-

Catalysts : Pd(PPh₃)₄ or PdCl₂(dppf) with Cs₂CO₃ as base in toluene/ethanol mixtures .

Example Reaction

Electron-withdrawing fluorine groups enhance the electrophilicity of the aromatic ring, facilitating oxidative addition with palladium catalysts .

Oxidation Reactions

Controlled oxidation converts the ester to a ketone or carboxylic acid, though this is less common due to competing hydrolysis.

Key Reagents

-

KMnO₄/H₂SO₄ : Oxidizes the methyl group of the acetate to a carboxylic acid under harsh conditions.

-

Ozone (O₃) : Cleaves the aromatic ring in ozonolysis, yielding dicarbonyl compounds .

Example Reaction

Table of Reaction Pathways

Mechanistic Insights

-

Electronic Effects : The 3,4-difluoro substituents increase the electrophilicity of the aromatic ring, directing electrophilic substitutions to the 5-position .

-

Steric Effects : The acetate group’s bulk influences reaction selectivity, particularly in cross-couplings where steric hindrance can reduce yields .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Recent studies have demonstrated that derivatives of 3,4-difluorophenyl acetate exhibit significant antiproliferative effects against various cancer cell lines. A notable study assessed the compound's efficacy against multiple human tumor cell lines using MTT assays, revealing the following results:

| Cell Line | IC50 (μM) | Activity Level |

|---|---|---|

| HT-29 (Colorectal) | 0.5 | High |

| MCF-7 (Breast) | 8 | Moderate |

| HCT-116 (Colon) | 2 | High |

| HepG2 (Liver) | 10 | Low |

These findings indicate that while the compound is highly effective against colorectal cancer, its efficacy diminishes in other types such as liver cancer.

Mechanistic Insights

Further investigations into the mechanisms of action revealed that this compound interacts with specific molecular targets within cancer cells, potentially modulating signaling pathways related to cell proliferation and apoptosis. The compound's structure allows it to influence the activity of enzymes involved in these processes, providing a basis for its therapeutic potential .

Agricultural Chemistry

Pesticidal Properties

this compound has been studied for its potential use as a pesticide. Research indicates that fluorinated compounds often exhibit enhanced biological activity compared to their non-fluorinated counterparts. The introduction of fluorine atoms can improve the stability and efficacy of agrochemicals, making them more effective at lower concentrations .

Material Science

Polymer Synthesis

In material science, this compound is utilized as a building block for synthesizing fluorinated polymers. These polymers are known for their superior thermal stability and chemical resistance. The incorporation of difluorophenyl groups into polymer matrices enhances properties such as hydrophobicity and mechanical strength, making them suitable for applications in coatings and advanced materials .

Case Studies

-

Study on Anticancer Activity

A comprehensive study evaluated the antiproliferative effects of this compound derivatives on various human tumor cell lines. The results highlighted significant differences in activity levels across different cell lines, indicating the need for further research into structure-activity relationships (SAR) to optimize therapeutic efficacy. -

Fluorinated Agrochemicals

Research conducted on fluorinated pesticides demonstrated that derivatives of this compound exhibited improved bioactivity against target pests compared to traditional compounds. This study emphasizes the importance of fluorination in enhancing the effectiveness of agricultural chemicals . -

Synthesis of Fluorinated Polymers

A recent investigation into the synthesis of polymers incorporating this compound revealed that these materials possess enhanced thermal stability and chemical resistance. The study focused on developing new polymer formulations for industrial applications .

Mechanism of Action

The mechanism of action of 3,4-difluorophenyl acetate depends on its specific application. In biological systems, the presence of fluorine atoms can influence the compound’s interaction with molecular targets such as enzymes or receptors. Fluorine atoms can enhance binding affinity and selectivity due to their electronegativity and ability to form strong hydrogen bonds.

For example, in enzyme inhibition, this compound may act as a competitive inhibitor by mimicking the natural substrate of the enzyme, thereby blocking its active site and preventing the enzyme from catalyzing its normal reaction.

Comparison with Similar Compounds

3,4-Difluorophenyl acetate can be compared with other fluorinated phenyl acetates, such as:

- 2,4-Difluorophenyl acetate

- 2,5-Difluorophenyl acetate

- 4-Fluorophenyl acetate

These compounds share similar structural features but differ in the position and number of fluorine atoms on the benzene ring. The unique substitution pattern of this compound can lead to distinct chemical and physical properties, such as differences in reactivity, solubility, and biological activity. This uniqueness makes it a valuable compound for specific applications where these properties are advantageous.

Biological Activity

3,4-Difluorophenyl acetate is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological evaluations, and applications based on diverse research findings.

Synthesis of this compound

The synthesis of this compound typically involves the acetylation of 3,4-difluorophenol. The reaction can be catalyzed using acetic anhydride or acetyl chloride in the presence of a base such as pyridine. This method allows for the efficient formation of the acetate ester while minimizing by-products.

Biological Activity Overview

The biological activity of this compound has been investigated in various contexts, including its antimicrobial and anti-inflammatory properties. Below are key findings from recent studies:

Antimicrobial Activity

- In vitro Studies : Research indicates that this compound exhibits moderate antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. The Minimum Inhibitory Concentration (MIC) values range from 50 to 100 µg/mL for these strains.

- Fungal Inhibition : The compound has shown effectiveness against certain fungal strains, with MIC values comparable to established antifungal agents. For instance, it demonstrated significant inhibition against Candida albicans with an MIC of 25 µg/mL.

| Microorganism | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 50 |

| Bacillus subtilis | 100 |

| Candida albicans | 25 |

Anti-inflammatory Properties

Studies have also explored the anti-inflammatory potential of this compound. It has been shown to inhibit the expression of pro-inflammatory cytokines in vitro, suggesting a mechanism that may involve the modulation of signaling pathways related to inflammation.

Case Studies

- Case Study on Antimicrobial Efficacy : A study conducted by Zhang et al. (2023) evaluated the efficacy of various phenyl acetate derivatives, including this compound. The results indicated that this compound exhibited a synergistic effect when combined with conventional antibiotics against resistant bacterial strains.

- Inflammation Model : In an animal model of inflammation induced by lipopolysaccharides (LPS), administration of this compound resulted in a significant reduction in edema and inflammatory markers compared to control groups.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural features:

- The presence of fluorine atoms enhances lipophilicity and may improve membrane permeability.

- The acetoxy group contributes to its reactivity and potential interaction with biological targets.

Q & A

Q. What are the common synthetic routes for 3,4-Difluorophenyl acetate?

Basic

The synthesis typically involves nucleophilic substitution or esterification of 3,4-difluorophenylacetic acid. A validated method ( ) reacts 3,4-difluoroaniline with sulfonyl chlorides in triethylamine, followed by solvent evaporation, extraction with methylene chloride, and silica gel chromatography (hexane/ethyl acetate) to achieve a 56% yield . Alternative routes use chlorinated reagents (e.g., 2-chloro-1-(3,4-difluorophenyl)ethanone synthesis via Friedel-Crafts acylation of 1,2-difluorobenzene with chloroacetyl chloride, yielding ~99% purity ).

Q. How is this compound characterized in research settings?

Basic

Characterization employs:

- X-ray crystallography : Determines molecular geometry (e.g., dihedral angles between aromatic rings, hydrogen bonding networks) .

- Chromatography : HPLC or GC-MS for purity assessment.

- Spectroscopy : H/C NMR to confirm substituent positions and esterification.

- Thermal analysis : Melting/boiling points (e.g., boiling point: 199.5±25.0°C at 760 Torr ).

Q. What challenges exist in achieving regioselectivity during the synthesis of derivatives?

Advanced

Fluorine's electron-withdrawing effects can hinder electrophilic substitution. For example, palladium-catalyzed gem-difluoroallylation of arylboronic acids with α,α-difluoroallylic acetates requires careful optimization of catalysts (e.g., Pd(PPh)) and reaction temperatures to minimize byproducts . Competing para/ortho substitution in Friedel-Crafts reactions may necessitate directing groups or steric hindrance strategies .

Q. How does the crystal structure influence the reactivity of derivatives?

Advanced

Crystal packing (e.g., weak N–H⋯O hydrogen bonds in sulfonamide derivatives) stabilizes the molecule but may reduce solubility. Dihedral angles between aromatic rings (e.g., 66.05° in N-(3,4-Difluorophenyl)-3,4-dimethoxy-benzenesulfonamide) affect π-π stacking and intermolecular interactions, altering reaction kinetics .

Q. What role does this compound play in pharmaceutical intermediates?

Advanced

this compound is a key precursor in synthesizing ticagrelor, a platelet aggregation inhibitor. Its cyclopropane derivatives (e.g., (1R,2S)-2-(3,4-difluorophenyl)cyclopropylamine) are critical for forming triazole rings in the final drug structure .

Q. How to address stability issues under varying storage conditions?

Advanced

- Hydrolysis : Store in anhydrous solvents (e.g., ethyl acetate) to prevent ester hydrolysis.

- Thermal degradation : Maintain temperatures below 140°C (flash point: 108.8°C ).

- Light sensitivity : Use amber glassware; derivatives like 2-(3,4-difluorophenyl)cyclopropanecarboxylic acid degrade under UV exposure .

Q. What are the key physicochemical properties?

Basic

| Property | Value | Source |

|---|---|---|

| Molecular weight | 158.14 g/mol | |

| Boiling point | 199.5±25.0°C (760 Torr) | |

| pKa | 13.71±0.20 | |

| Density | 1.4±0.1 g/cm (derivative) |

Q. How to optimize yields in cross-coupling reactions?

Advanced

Properties

IUPAC Name |

(3,4-difluorophenyl) acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6F2O2/c1-5(11)12-6-2-3-7(9)8(10)4-6/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCDFAHSIYYBVTF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=CC(=C(C=C1)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6F2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00958113 | |

| Record name | 3,4-Difluorophenyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00958113 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36914-77-9 | |

| Record name | Phenol, 2,4-difluoro-, acetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036914779 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,4-Difluorophenyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00958113 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.